molecular formula C13H15N3O4 B1465258 methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 860650-87-9

methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Cat. No. B1465258
CAS RN: 860650-87-9
M. Wt: 277.28 g/mol
InChI Key: YVGOUJPLKYCYKT-UHFFFAOYSA-N
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Description

“Methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, providing insights into molecular conformations and interactions. For instance, a related compound, azilsartan methyl ester ethyl acetate hemisolvate, demonstrated unique dihedral angles and hydrogen bonding patterns, contributing to our understanding of molecular assembly and network formation in crystals (Zhengyi Li et al., 2015).

Organic Synthesis and Transformations

Research has focused on synthesizing and transforming imidazole derivatives, offering pathways to novel compounds with potential applications in drug development and materials science. For example, the synthesis of 1H-imidazole 3-oxides from amino acid esters highlights the versatility of imidazole compounds in organic synthesis, presenting opportunities for creating new molecules with varied biological activities (M. Jasiński et al., 2008).

Antimicrobial Activities

Some derivatives of the compound have been synthesized and tested for their antimicrobial properties. This research is crucial for discovering new antimicrobial agents to combat resistant strains of bacteria and other pathogens. For example, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showed promising results against a variety of bacterial strains, indicating the potential of these compounds in medical applications (Pratibha Sharma et al., 2004).

Chemical Reactions and Mechanisms

Research has also explored the reactions of imidazole derivatives with various reagents, providing insights into chemical mechanisms and the potential for synthesizing a wide range of compounds. This knowledge is fundamental for developing new synthetic methods and materials with specific properties. For instance, the reactions of 1,3-dialkyl-5-amino-1,3-dihydro-2H-imidazo-[4,5-b]pyridin-2-ones with acetylacetone and ethyl acetoacetate have been studied to understand the formation of new cyclic compounds (N. N. Smolyar & D. Lomov, 2009).

Novel Syntheses and Applications

Innovative synthetic routes and applications for imidazole derivatives continue to be a significant area of research. These studies not only expand the chemical repertoire but also open up new possibilities for the use of these compounds in various industries, including pharmaceuticals and materials science. For example, a novel preparation method for thiazolo[5,4-c]pyridines and the synthesis of some imidazo[4,5-c]pyridines and oxazolo[4,5-c]pyridines was discovered, demonstrating the creative approaches to synthesizing complex heterocyclic compounds (A. S. Katner & Raymond F. Brown, 1990).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole derivatives depend on the specific derivative. Some commercially available drugs containing the 1, 3-diazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

methyl 2-[4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-20-12(18)6-10-11(17)3-5-16(13(10)19)4-2-9-7-14-8-15-9/h3,5,7-8,17H,2,4,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGOUJPLKYCYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CCC2=CN=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 6
methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

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